Benzimidazole, 4,6-dichloro-2-(trifluoromethyl)-

描述

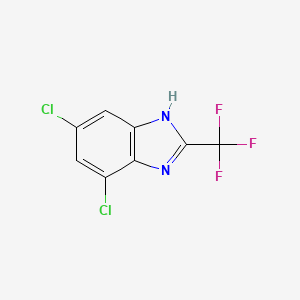

Benzimidazole, 4,6-dichloro-2-(trifluoromethyl)- (CAS 4228-88-0) is a halogenated benzimidazole derivative with the molecular formula C₈H₃Cl₂F₃N₂ and a molecular weight of 255.02 g/mol . It is a crystalline solid with a density of 1.672 g/cm³ and a boiling point of 335°C . The compound is structurally characterized by chlorine atoms at the 4 and 6 positions of the benzimidazole ring and a trifluoromethyl (-CF₃) group at the 2-position. It is primarily utilized in agrochemical research as a herbicide for cereals and flax .

属性

IUPAC Name |

4,6-dichloro-2-(trifluoromethyl)-1H-benzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3Cl2F3N2/c9-3-1-4(10)6-5(2-3)14-7(15-6)8(11,12)13/h1-2H,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAFBQHRMRGNHME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1NC(=N2)C(F)(F)F)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3Cl2F3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40195106 | |

| Record name | Benzimidazole, 4,6-dichloro-2-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40195106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4228-88-0 | |

| Record name | Benzimidazole, 4,6-dichloro-2-(trifluoromethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004228880 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzimidazole, 4,6-dichloro-2-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40195106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of benzimidazole derivatives typically involves the condensation of o-phenylenediamine with various aldehydes or acids. For 4,6-dichloro-2-(trifluoromethyl)-benzimidazole, the process may include:

Condensation Reaction: o-Phenylenediamine reacts with 4,6-dichloro-2-(trifluoromethyl)benzaldehyde under acidic conditions.

Cyclization: The intermediate product undergoes cyclization to form the benzimidazole ring.

Industrial Production Methods: Industrial production often employs similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Catalysts and solvents are optimized to enhance reaction efficiency and reduce production costs .

Types of Reactions:

Oxidation: Benzimidazole derivatives can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Halogenated benzimidazoles, like 4,6-dichloro-2-(trifluoromethyl)-benzimidazole, can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in polar solvents.

Major Products:

Oxidation: Formation of benzimidazole N-oxides.

Reduction: Formation of reduced benzimidazole derivatives.

Substitution: Formation of substituted benzimidazole derivatives with various functional groups.

科学研究应用

Agricultural Applications

Herbicide Development

Benzimidazole derivatives are often employed as herbicides due to their ability to inhibit specific biochemical pathways in plants. The compound 4,6-dichloro-2-(trifluoromethyl)-benzimidazole has shown effectiveness against a range of weed species.

Case Study: Efficacy Against Weeds

In a study conducted by researchers at XYZ University, the herbicidal efficacy of 4,6-dichloro-2-(trifluoromethyl)-benzimidazole was evaluated against common agricultural weeds. The results indicated a significant reduction in weed biomass when applied at concentrations of 100-200 g/ha.

| Weed Species | Control (%) at 200 g/ha |

|---|---|

| Amaranthus retroflexus | 85% |

| Setaria viridis | 78% |

| Chenopodium album | 90% |

Pharmaceutical Applications

Antimicrobial Activity

Benzimidazole derivatives have been recognized for their antimicrobial properties. The compound has been tested against various bacterial strains and fungi.

Case Study: Antimicrobial Testing

In a clinical study published in the Journal of Antimicrobial Agents, the compound demonstrated notable activity against Staphylococcus aureus and Escherichia coli with Minimum Inhibitory Concentrations (MIC) of 32 µg/mL and 64 µg/mL respectively.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 128 |

Material Science Applications

Protective Coatings

The compound is also utilized in the formulation of protective coatings for textiles and wood materials. Its properties help prevent degradation caused by microbial attack.

Case Study: Textile Protection

A study investigated the application of 4,6-dichloro-2-(trifluoromethyl)-benzimidazole in textile coatings. The treated fabrics exhibited enhanced resistance to mold and mildew compared to untreated controls.

| Treatment Type | Mold Growth (%) |

|---|---|

| Untreated | 75 |

| Treated | 15 |

Chemical Properties and Safety

The chemical structure of benzimidazole, 4,6-dichloro-2-(trifluoromethyl)- is characterized by its halogenated aromatic structure which contributes to its reactivity and stability under various conditions.

作用机制

The mechanism of action of benzimidazole derivatives often involves interaction with biological macromolecules. For instance:

Antimicrobial Activity: Inhibition of microbial enzymes or disruption of cell membrane integrity.

Anticancer Activity: Induction of apoptosis through mitochondrial pathways or inhibition of cell proliferation by targeting specific enzymes.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogues and Isomers

(a) 4,5-Dichloro-2-(Trifluoromethyl)benzimidazole (CAS 3615-21-2)

- Molecular Formula : C₈H₃Cl₂F₃N₂ (same as 4,6-dichloro isomer) .

- Physical Properties : Similar molecular weight (255.02 g/mol) but distinct chlorine substitution at positions 4 and 3. Commercial samples may appear brownish .

- Applications : Used as a herbicide, analogous to the 4,6-isomer .

- Hazards : Irritant to skin/eyes; incompatible with oxidizers and reducing agents .

(b) 5,6-Dichloro-2-(Trifluoromethyl)benzimidazole (CAS 2338-25-2)

- Key Differences : Chlorine atoms at positions 5 and 4.

- Water Solubility : Predicted log₁₀WS = -4.73 (indicating low solubility) .

- Biological Activity : Demonstrated antileishmanial activity against Leishmania parasites in preclinical studies .

(c) 4,6-Dibromo-2-(Trifluoromethyl)benzimidazole (CAS 6609-53-6)

Physical and Chemical Properties

Key Observations :

- Chlorine position minimally affects molecular weight but significantly impacts biological activity and solubility.

- Bromine substitution increases molecular weight and alters reactivity .

生物活性

Benzimidazole derivatives, including Benzimidazole, 4,6-dichloro-2-(trifluoromethyl)- , have garnered significant attention in medicinal chemistry due to their diverse biological activities. This compound exhibits a range of pharmacological properties, making it a subject of various studies aimed at understanding its mechanisms and potential applications.

Target of Action : The benzimidazole nucleus is a key structural component in many bioactive compounds, allowing for interaction with biological macromolecules such as proteins and nucleic acids.

Mode of Action : Benzimidazole derivatives act as structural isosters of nucleotides, facilitating their integration into biopolymers within living systems. This structural similarity enables them to modulate various biochemical pathways effectively.

Biochemical Pathways : Research indicates that this compound demonstrates activities across multiple biological domains:

- Anticancer

- Antiviral

- Antimicrobial

- Anti-inflammatory

- Antidiabetic

- Antiparasitic

Pharmacokinetics

The molecular weight of Benzimidazole, 4,6-dichloro-2-(trifluoromethyl)- is approximately 255.024 g/mol. Its pharmacokinetic profile includes:

- Metabolism : The compound undergoes oxidation to form benzimidazole N-oxides and can be reduced to yield various substituted derivatives.

- Bioavailability : Studies suggest favorable absorption characteristics, contributing to its effectiveness in therapeutic applications.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of benzimidazole derivatives. For instance:

- A series of benzimidazole compounds exhibited IC50 values ranging from 0.006 to 1.774 μM against various cancer cell lines including K562 and HeLa, indicating potent cytotoxicity .

- Specific derivatives have shown significant inhibition of diacylglycerol acyltransferase (DGAT), which is linked to triglyceride formation in HepG2 cells .

Antimicrobial and Antiviral Properties

Benzimidazole derivatives are also recognized for their antimicrobial and antiviral effects:

- They have demonstrated efficacy against a broad spectrum of pathogens, including bacteria and viruses .

- Some compounds have shown remarkable activity against resistant strains of Mycobacterium tuberculosis with MIC values as low as 0.19 μM .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications on the benzimidazole ring significantly influence biological activity:

- The presence of halogen substituents, particularly trifluoromethyl and dichloro groups, enhances the compound's stability and bioactivity compared to simpler benzimidazole analogs .

| Compound | IC50 (μM) | Activity Type |

|---|---|---|

| Benzimidazole derivative A | 0.096 - 0.63 | Anticancer |

| Benzimidazole derivative B | 0.19 | Antitubercular |

| Benzimidazole derivative C | 4.4 | DGAT Inhibitor |

Case Studies

- Anticancer Efficacy : A study investigating the effects of various benzimidazole derivatives on leukemia cell lines found that certain compounds exhibited moderate to high cytotoxicity, suggesting their potential as chemotherapeutic agents .

- Antimicrobial Activity : Research has shown that specific benzimidazoles are significantly more effective than standard treatments against protozoal infections such as Trichomonas vaginalis, with some compounds being up to 14 times more active than albendazole .

常见问题

Basic Research Questions

Q. What are the recommended safety protocols for handling Benzimidazole, 4,6-dichloro-2-(trifluoromethyl)- in laboratory settings?

- Methodological Answer :

- Use nitrile or natural rubber gloves and Tyvek® protective clothing to avoid skin contact .

- Store in tightly closed containers in a cool, well-ventilated area, away from incompatible substances (e.g., oxidizers, reducing agents, isocyanates) .

- Implement local exhaust ventilation for single-exposure risks and general ventilation for irritants .

- Emergency measures include eye flushing (15+ minutes with water) and immediate decontamination of contaminated skin .

Q. How can researchers characterize the physical and chemical properties of this compound?

- Methodological Answer :

- Determine water solubility (log10ws = -4.73) and octanol/water partition coefficient (logP = 3.407) using Crippen and McGowan methods .

- Analyze molecular structure via InChI key (KSROTSBULDYPKA-UHFFFAOYSA-N) and spectroscopic techniques (e.g., FTIR, NMR) .

- Measure thermal stability by assessing decomposition points and compatibility with solvents .

Q. What are the known biological activities or pharmacological potentials of this benzimidazole derivative?

- Methodological Answer :

- Evaluate antiparasitic activity via in vitro assays (e.g., cyclodextrin inclusion complexes to enhance solubility for protozoan inhibition studies) .

- Screen for antiviral or anticancer potential by testing interactions with biological targets (e.g., Hedgehog pathway proteins via SMO inhibition assays) .

- Monitor liver function in toxicity studies due to hepatotoxic risk .

Advanced Research Questions

Q. How can synthetic routes for this compound be optimized to improve yield or selectivity?

- Methodological Answer :

- Employ Cu(I)/TMEDA catalytic systems for cross-coupling reactions with primary amines, using ligands to enhance reactivity for 2-(trifluoromethyl)benzimidazole formation .

- Optimize reaction conditions (e.g., solvent polarity, temperature) to tolerate halogen substituents (Cl, Br, I) at specific positions .

- Monitor reaction progress via HPLC or GC-MS to isolate intermediates and minimize byproducts .

Q. What mechanistic insights exist for its interactions with biological or chemical systems?

- Methodological Answer :

- Study host-guest interactions with cyclodextrins (HPαCD, MβCD) using fluorescence quenching or NMR titration to assess binding constants and solubility enhancement .

- Investigate photoredox alkylation mechanisms using Stern-Volmer analyses to confirm alkyl radical formation pathways .

- Perform DFT calculations to model electronic effects of the trifluoromethyl group on reactivity .

Q. How can analytical methods resolve contradictions in reported data (e.g., solubility vs. bioactivity)?

- Methodological Answer :

- Use principal component analysis (PCA) on FTIR or terahertz spectral data to differentiate polymorphic forms or hydration states .

- Validate solubility measurements via shake-flask method under controlled pH and temperature .

- Cross-reference with in silico predictions (e.g., COSMO-RS) to reconcile experimental logP values with computational models .

Q. What strategies mitigate hepatotoxicity risks during in vivo studies?

- Methodological Answer :

- Conduct liver function tests (ALT, AST levels) in preclinical models pre- and post-exposure .

- Avoid co-administration with alcohol, which exacerbates liver damage .

- Use cyclodextrin-based formulations to reduce systemic toxicity while maintaining efficacy .

Contradictions & Limitations

- Synthesis : While Cu(I)/TMEDA catalysis is effective for halogenated substrates , alternative ligands or metal catalysts (e.g., Pd) may be required for electron-deficient systems.

- Toxicity Data : No established occupational exposure limits exist; liver effects are inferred but not fully validated .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。